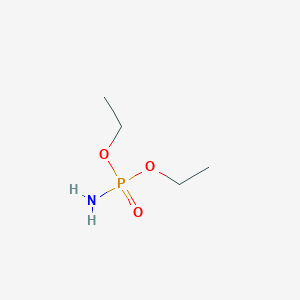

Diethyl phosphoramidate

Vue d'ensemble

Description

Diethyl phosphoramidate is a chemical compound with the molecular formula H₂NP(O)(OC₂H₅)₂. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom .

Méthodes De Préparation

Diethyl phosphoramidate can be synthesized through several methods. The primary synthetic routes include:

Salt Elimination: This method involves the reaction of diethylphosphite with an amine in the presence of a base.

Oxidative Cross-Coupling: This route uses oxidative agents to couple diethylphosphite with an amine.

Azide Reduction: In this method, azides are reduced to form the phosphoramidate.

Hydrophosphinylation: This involves the addition of a phosphine to an unsaturated compound.

Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This is a specific reaction involving aldehydes and dienophiles to form the phosphoramidate.

Industrial production methods typically involve large-scale synthesis using optimized versions of these routes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Mechanistic Insights

The mechanistic pathways for the formation of diethyl phosphoramidate reveal intricate details about the reactivity of phosphorus-containing compounds:

-

Nucleophilic Attack : In the Atherton-Todd reaction, the nucleophilic attack by the deprotonated dialkyl phosphite on a chlorine atom of a chlorinating agent leads to the formation of an activated intermediate. This intermediate then undergoes further reaction with an amine .

-

Role of Catalysts : Transition metal catalysts have been shown to enhance reaction rates significantly. For instance, copper catalysts have been employed successfully in aerobic oxidative coupling reactions to synthesize various phosphoramidates, including this compound .

Photocatalytic Decomposition

Research has also explored the photocatalytic decomposition of this compound using titanium dioxide (TiO₂) as a catalyst. The study indicates that factors such as pH, temperature, and catalyst concentration significantly influence the decomposition rate. Maximum mineralization was observed under specific conditions, demonstrating the compound's reactivity and potential environmental implications .

Parameters Affecting Photocatalytic Decomposition

| Parameter | Optimal Condition | Effect on Decomposition Rate |

|---|---|---|

| pH | Acidic & Neutral | Maximum total carbon decomposition |

| Temperature | 15 - 63 °C | Follows Arrhenius equation |

| Catalyst Type | P25 vs Hombikat UV 100 | P25 shows higher decomposition rates |

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Prodrug Development

Diethyl phosphoramidate plays a crucial role in the development of prodrugs, particularly in enhancing the bioavailability of antiviral agents. The ProTide approach utilizes DEPA to create lipophilic prodrugs that facilitate the intracellular delivery of nucleoside monophosphates. This method bypasses the need for initial phosphorylation, allowing for improved therapeutic efficacy of antiviral compounds like ribavirin and acyclovir .

Case Study: Ribavirin ProTide

- Objective : To enhance the bioavailability of ribavirin.

- Method : Synthesis of ribavirin ProTides using DEPA.

- Results : The enzymatic activation studies demonstrated efficient metabolism, leading to high intracellular concentrations of the active drug .

1.2 Synthesis of Phosphoramidate-Functionalized Compounds

DEPA is utilized in synthesizing phosphoramidate-functionalized compounds, which are important in drug design and development. For instance, phosphoramidate-functionalized resins have been developed for solid-phase synthesis, enhancing the efficiency of peptide and nucleic acid synthesis .

Agricultural Applications

Phosphoramidates, including DEPA derivatives, have been explored for their potential as agrochemicals. They can serve as effective agents for controlling plant diseases due to their ability to inhibit specific enzymes involved in pathogen virulence.

Case Study: Agrocin 84

- Objective : To control gray mold disease in plants.

- Method : Use of phosphoramidate derivatives as bioactive agents.

- Results : Demonstrated effective control over plant pathogens, showcasing the potential of DEPA in agriculture .

Material Science

In material science, DEPA is employed to modify polymeric materials for enhanced performance characteristics. Its ability to form cross-linked networks makes it valuable in producing durable coatings and adhesives.

Case Study: Phosphoramidate-Functionalized Polymers

- Objective : To synthesize novel polymeric materials with enhanced properties.

- Method : Anchoring DEPA onto Merrifield resin.

- Results : The resulting materials exhibited improved thermal stability and mechanical strength compared to conventional polymers .

Analytical Chemistry

DEPA serves as a reagent in analytical chemistry for detecting chemical warfare agents and other hazardous substances. Its derivatives can be utilized in surface-enhanced Raman spectroscopy (SERS) for sensitive detection.

Case Study: Chemical Warfare Agent Detection

- Objective : To develop sensitive detection methods for chemical agents.

- Method : Utilizing DEPA derivatives in SERS applications.

- Results : Achieved detection limits significantly lower than traditional methods, demonstrating the effectiveness of DEPA-based reagents .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of diethylphosphoramidate involves its interaction with molecular targets such as enzymes. As a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission .

Comparaison Avec Des Composés Similaires

Diethyl phosphoramidate can be compared with other similar compounds such as:

Diethylphosphite: Similar in structure but lacks the amine group.

Dimethylphosphite: Contains methyl groups instead of ethyl groups.

This compound Oxide: An oxidized form of diethylphosphoramidate.

The uniqueness of diethylphosphoramidate lies in its specific structure, which allows it to act as a cholinesterase inhibitor and its versatility in various chemical reactions .

Activité Biologique

Diethyl phosphoramidate (DEP) is an organophosphorus compound with significant biological activity, particularly as an inhibitor of cholinesterase enzymes. This article explores its synthesis, biological properties, and applications in various fields, including agriculture and medicine.

This compound has the chemical formula CHNOP and is classified as a phosphoramidate. It can be synthesized through various methods, often involving the reaction of phosphorus oxychloride with diethylamine or similar amines. The synthesis can yield different derivatives by modifying the substituents on the nitrogen atom or phosphorus center, which can influence its biological activity and stability.

1. Cholinesterase Inhibition

This compound is primarily known for its role as a cholinesterase inhibitor. Cholinesterases are enzymes that catalyze the hydrolysis of acetylcholine, a neurotransmitter involved in muscle contraction and other functions. Inhibition of these enzymes can lead to increased levels of acetylcholine, resulting in overstimulation of the nervous system.

- Toxicity : DEP exhibits toxicity to various organisms, including insects such as houseflies. Its mechanism of action involves the phosphorylation of serine residues in the active site of cholinesterases, leading to enzyme inactivation .

2. Insecticidal Applications

Due to its potent biological activity, this compound is utilized in insecticidal formulations. It acts effectively against pests by disrupting their nervous system function. Studies have shown that DEP can be employed as a model compound for developing new insecticides that target similar pathways .

Case Study: Insect Toxicity

In a study examining the insecticidal properties of this compound, researchers found that it significantly affected the survival rates of treated houseflies (Musca domestica). The results demonstrated a dose-dependent relationship between DEP concentration and mortality rate:

| Concentration (mg/L) | Mortality Rate (%) |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 90 |

These findings indicate that DEP is a potent agent for controlling insect populations, making it valuable in agricultural pest management .

3. Mechanistic Studies

Further investigations into the mechanism of action revealed that this compound not only inhibits cholinesterases but also interacts with other enzymes involved in neurotransmitter metabolism. This broad spectrum of activity suggests potential applications beyond insecticides, including therapeutic uses in neurodegenerative diseases where cholinergic signaling is disrupted .

Applications and Future Directions

This compound's unique properties have led to its exploration in various applications:

- Agricultural Use : As an effective insecticide, DEP can be incorporated into pest management strategies for crops.

- Chemical Warfare Simulant : Due to its structural similarity to nerve agents, DEP serves as a simulant for testing detection methods and developing countermeasures against chemical warfare agents .

- Synthetic Biology : Research into phosphoramidate conjugates has opened avenues for novel biochemical applications, including DNA synthesis using polymerases that incorporate phosphoramidate-modified nucleotides .

Propriétés

IUPAC Name |

[amino(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQILDHFZKTBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147773 | |

| Record name | Phosphoramidic acid, diethyl ester (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068-21-9 | |

| Record name | Diethyl phosphoramidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phosphoramidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoramidic acid, diethyl ester (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl Phosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL PHOSPHORAMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA4HUR5BZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of Diethylphosphoramidate in materials science?

A1: Diethylphosphoramidate serves as a precursor for synthesizing novel materials with desirable properties. For instance, it's a key component in creating flame-retardant and water-oil repellent coatings for textiles. Researchers have successfully copolymerized Diethylphosphoramidate with other acrylate monomers to produce fluorinated phosphorus-containing acrylic copolymers. These copolymers, when applied to cotton fabric, exhibit excellent water and oil repellency, indicated by high contact angles with water (145°) and n-dodecane (110°) [, ]. Additionally, the treated fabrics demonstrate improved flame retardancy [, ].

Q2: How is Diethylphosphoramidate used in organic synthesis?

A2: Diethylphosphoramidate acts as a versatile reagent in various organic reactions. Notably, it plays a crucial role in synthesizing novel tetrahydropyridine phosphonate derivatives, a class of compounds with potential pharmaceutical applications []. In these reactions, catalyzed by ceric ammonium nitrate (CAN), Diethylphosphoramidate reacts with 1,3-dicarbonyl compounds and aromatic aldehydes, leading to the formation of the desired products in a one-pot synthesis []. This method offers advantages such as high atom economy, good yields, and mild reaction conditions [].

Q3: Is Diethylphosphoramidate utilized in the development of thin film electrolytes for batteries?

A4: While not directly used, Diethylphosphoramidate plays a significant role in understanding the chemistry of related compounds used in thin film electrolytes. Research highlights the use of Diethylphosphoramidate alongside alkali tert-butoxides as precursors in the Atomic Layer Deposition (ALD) process for creating alkali phosphorous oxynitride thin films (APON, where A = Li, Na, K) []. These APON materials, particularly LiPON, are crucial for solid-state electrolytes in batteries. By studying the reaction mechanism of Diethylphosphoramidate in the LiPON ALD process using in-operando mass spectrometry, researchers gain valuable insight into the formation and properties of these materials []. This understanding can potentially lead to further development and optimization of thin film electrolytes for improved battery performance.

Q4: What is the molecular formula and weight of Diethylphosphoramidate?

A5: The molecular formula for Diethylphosphoramidate is C4H12NO3P, and its molecular weight is 153.12 g/mol [].

Q5: Are there commercially available derivatives of Diethylphosphoramidate?

A6: Yes, a derivative of Diethylphosphoramidate, specifically the N-metho-p-toluenesulfonate salt of 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide, is commercially available. This compound is synthesized using Diethylphosphoramidate as a starting material and finds applications as a coupling agent in peptide synthesis and in the preparation of sulfate esters from alcohols [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.